molecular formula C14H11NS B158374 6-Methyl-2-phenyl-1,3-benzothiazole CAS No. 10205-58-0

6-Methyl-2-phenyl-1,3-benzothiazole

Cat. No. B158374
CAS RN: 10205-58-0
M. Wt: 225.31 g/mol
InChI Key: NNXGMQKTMUWZBW-UHFFFAOYSA-N
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Description

“6-Methyl-2-phenyl-1,3-benzothiazole” is a compound with the molecular formula C14H11NS . It’s a part of the benzothiazole family, which is a privileged scaffold in the field of synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “6-Methyl-2-phenyl-1,3-benzothiazole”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-phenyl-1,3-benzothiazole” consists of a benzothiazole ring with a methyl group at the 6th position and a phenyl group at the 2nd position . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives, including “6-Methyl-2-phenyl-1,3-benzothiazole”, can undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .

Scientific Research Applications

Antimicrobial Activity

6-Methyl-2-phenyl-1,3-benzothiazole derivatives have shown promising antimicrobial activity. A study by Patel and Shaikh (2010) found that certain compounds with this structure were effective against both Gram-positive and Gram-negative bacteria, as well as several fungal species (Patel & Shaikh, 2010).

Antitumor Properties

This compound has also been investigated for its antitumor properties. Hutchinson et al. (2001) demonstrated the potent cytotoxic effects of fluorinated 2-(4-aminophenyl)benzothiazoles in human breast cancer cell lines (Hutchinson et al., 2001). Additionally, Bradshaw and Westwell (2004) explored the development of benzothiazole-based antitumor agents, focusing on their selective uptake and action in tumor cells (Bradshaw & Westwell, 2004).

Anti-Inflammatory Activity

Srivastav, Salahuddin, and Shantakumar (2009) synthesized novel quinazolines-4-one derivatives of 6-Methyl-2-phenyl-1,3-benzothiazole, which exhibited notable anti-inflammatory activity (Srivastav, Salahuddin, & Shantakumar, 2009).

Anthelmintic Activity

Sarkar, Dwivedi, and Chauhan (2013) reported on the synthesis of novel ureas derivatives of 6-fluoro-7-chloro-1,3-benzothiazol-2-yl, exhibiting significant anthelmintic activity (Sarkar, Dwivedi, & Chauhan, 2013).

Future Directions

Benzothiazole derivatives, including “6-Methyl-2-phenyl-1,3-benzothiazole”, continue to be a significant area of research in medicinal chemistry. Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

6-methyl-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXGMQKTMUWZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-phenyl-1,3-benzothiazole

CAS RN

10205-58-0
Record name 6-Methyl-2-phenylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10205-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-METHYL-2-PHENYLBENZOTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PO Bankole, AA Adekunle, SP Govindwar - Biotechnology Reports, 2019 - Elsevier
Filamentous fungi perform tremendously in adsorption of dyes from polluted environment. In this study, Aspergillus niger LAG decolorized thiazole yellow G dye within 5 days. Scale up …
Number of citations: 29 www.sciencedirect.com
PK Chaurasia, SL Bharati - J Biotechnol Bioeng, 2019 - researchgate.net
Dyes are colored materials being extensively used in coloring the varieties of substances or substrates. They may be natural or synthetic depending upon their utilities. Worldwide …
Number of citations: 6 www.researchgate.net
I Melati, G Rahayu, C Henny - IOP Conference Series: Earth and …, 2022 - iopscience.iop.org
Synthetic dyes are extensively utilized in various industries like food and beverage, medicine, cosmetics, dyeing, leather, and textiles, so these dyes are frequently found within the …
Number of citations: 1 iopscience.iop.org
A Gałązka, U Jankiewicz, A Szczepkowski - Applied Sciences, 2023 - mdpi.com
The rapid growth of the human population in recent decades has resulted in the intensive development of various industries, the development of urban agglomerations and increased …
Number of citations: 4 www.mdpi.com
O Apine, S Patil, D Patil, JP Jadhav - Current Developments in …, 2023 - Elsevier
Color is the nature's gift to mankind in the different aspects of their life. The use of natural colors developed from leaves, flowers, fruits, and vegetables has put forth certain limitations in …
Number of citations: 0 www.sciencedirect.com
J Liu, Q Gui, Z Yang, Z Tan, R Guo, JC Shi - Synthesis, 2013 - thieme-connect.com
A novel method was developed for synthesizing 2-substituted 1,3-benzothiazoles through a copper-catalyzed, one-pot, three-component reaction of a 1-iodo-2-nitrobenzene with …
Number of citations: 16 www.thieme-connect.com
FM Moghaddam, D Zargarani - Journal of Sulfur Chemistry, 2009 - Taylor & Francis
Benzothiazoles were readily prepared in one step from thiobenzanilides using N-bromosuccinimide in CH 2 Cl 2 –CCl 4 (1:1 V/V) at room temperature, with good yields under mild …
Number of citations: 12 www.tandfonline.com

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